molecular formula C20H23N3O3S2 B2548890 4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 923216-98-2

4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Número de catálogo: B2548890
Número CAS: 923216-98-2
Peso molecular: 417.54
Clave InChI: CKLIWOVMOAUZIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O2_{2}S2_{2}
  • Molecular Weight : 364.47 g/mol
  • CAS Number : 923146-66-1

Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated antibacterial, antifungal, and antiprotozoal effects. For instance, derivatives have shown minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .
  • Anticancer Properties : Studies have reported that benzothiazole derivatives can inhibit cancer cell proliferation. Compounds tested against human cancer cell lines exhibited varying degrees of cytotoxicity, with some showing IC50_{50} values in the low micromolar range .

Biological Activity Data

The following table summarizes key findings related to the biological activity of benzothiazole derivatives:

Activity Type Tested Compound IC50/ MIC Target/Organism
Antibacterial6-thiocyanate-β-bromo-propionyl-UBT50 μg/mLVarious bacteria
AntifungalBenzothiazole derivativesVaries (low µM range)Fungal strains
Anticancer4-tert-butyl-N-[6-(dimethylsulfamoyl)-...Low µM (exact value TBD)MDA-MB-231 (breast cancer)
Inhibition of Aβ-ABADUBT inhibitorsIC50 = 6.46 μMAlzheimer’s disease model

Case Studies

  • Anticancer Activity in Breast Cancer Cells :
    A study evaluated the anticancer effects of various benzothiazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis, suggesting that these derivatives could be developed into potential anticancer agents .
  • Inhibition of Amyloid Beta Interaction :
    Another research focused on the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease. The study found that specific benzothiazole derivatives effectively inhibited this interaction, with notable improvements in potency compared to existing treatments .
  • Antimicrobial Efficacy :
    A comprehensive screening of several benzothiazole derivatives revealed their antimicrobial properties across different strains. The study highlighted that modifications in the chemical structure could enhance their efficacy against resistant bacterial strains .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to 4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's structure suggests it may interact with key enzymes or receptors involved in cancer progression.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Similar sulfonamide compounds have demonstrated effectiveness against various bacterial strains by inhibiting essential bacterial enzymes. This suggests a potential for this compound to be explored as a novel antimicrobial agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as carbonic anhydrase and dihydrofolate reductase, which are critical in various metabolic pathways. Inhibition of these enzymes can lead to therapeutic effects against conditions like cancer and bacterial infections.

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the benzothiazole moiety followed by the introduction of the tert-butyl and sulfamoyl groups.

Example Synthesis Route:

  • Formation of Benzothiazole : Starting from appropriate thioketones and amines.
  • Sulfonamide Formation : Reaction with dimethylsulfamoyl chloride.
  • Final Coupling Reaction : Condensation with 4-tert-butylaniline to form the final product.

These synthetic strategies are essential for producing the compound in sufficient quantities for biological testing.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of compounds similar to this compound against human breast cancer cell lines (MDA-MB-231). The results indicated that these compounds significantly induced apoptosis compared to controls, demonstrating their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

In another study, sulfonamide derivatives were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed promising activity, suggesting that modifications to the benzothiazole structure could enhance antimicrobial efficacy .

Propiedades

IUPAC Name

4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-20(2,3)14-8-6-13(7-9-14)18(24)22-19-21-16-11-10-15(12-17(16)27-19)28(25,26)23(4)5/h6-12H,1-5H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLIWOVMOAUZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.